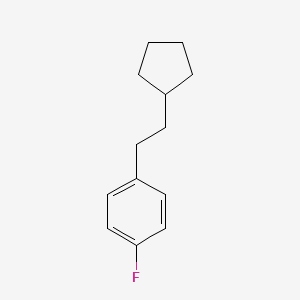
1-Fluoro-4-(2-cyclopentylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(2-cyclopentylethyl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a 2-cyclopentylethyl group
Méthodes De Préparation
The synthesis of 1-Fluoro-4-(2-cyclopentylethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives, such as fluorobenzene and cyclopentylethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Grignard reagent, where cyclopentylethyl magnesium bromide is reacted with fluorobenzene.
Industrial Production: On an industrial scale, the synthesis may involve catalytic hydrogenation and halogenation processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-4-(2-cyclopentylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under specific conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the type of reaction and conditions used, ranging from substituted benzene derivatives to alcohols and hydrocarbons.
Applications De Recherche Scientifique
1-Fluoro-4-(2-cyclopentylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(2-cyclopentylethyl)benzene involves its interaction with molecular targets through:
Electrophilic Aromatic Substitution: The fluoro group activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Pathways Involved: The compound can participate in various metabolic pathways, depending on its functional groups and the presence of specific enzymes.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(2-cyclopentylethyl)benzene can be compared with other similar compounds, such as:
Fluorobenzene: A simpler structure with only a fluoro group attached to the benzene ring.
Cyclopentylethylbenzene: Lacks the fluoro group, affecting its reactivity and applications.
1-Fluoro-4-(p-tolylethynyl)benzene: Another fluorinated benzene derivative with different substituents, leading to varied chemical properties and uses.
Propriétés
Numéro CAS |
797752-67-1 |
|---|---|
Formule moléculaire |
C13H17F |
Poids moléculaire |
192.27 g/mol |
Nom IUPAC |
1-(2-cyclopentylethyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H17F/c14-13-9-7-12(8-10-13)6-5-11-3-1-2-4-11/h7-11H,1-6H2 |
Clé InChI |
ZXUDTNYBASADKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
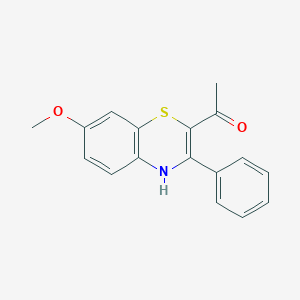
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
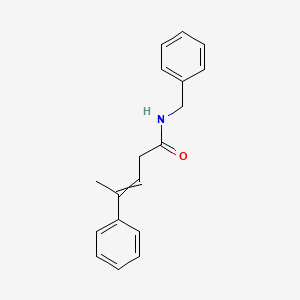
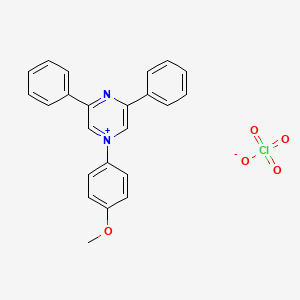
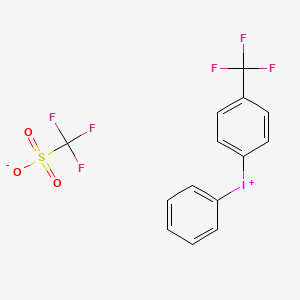
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)

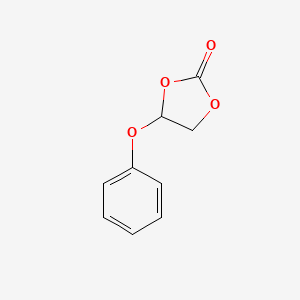
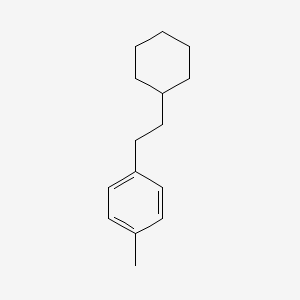
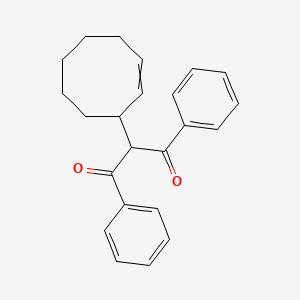
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
